molecular formula C10H24N2O2 B1671383 Ethambutol, (R,R)- CAS No. 10054-05-4

Ethambutol, (R,R)-

Cat. No. B1671383
CAS RN: 10054-05-4
M. Wt: 204.31 g/mol
InChI Key: AEUTYOVWOVBAKS-UHFFFAOYSA-N
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Description

Ethambutol (EMB) is an antibiotic medicine used to treat tuberculosis (TB) disease . It is used with other medicines for TB and may also be used for other problems as determined by your doctor . The TB germs are very strong and are hard to kill, hence, you will need to take this medicine for two or more months in order to kill the TB bacteria .


Synthesis Analysis

Ethambutol can be synthesized by reacting 1,2-dichloroethane with sodium hydroxide . An alternative method of synthesis consists of preparing (+) 2-aminobutanol by reducing ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using simultaneously Raney nickel and platinum oxide catalysts .


Molecular Structure Analysis

The molecular formula of Ethambutol is C10H24N2O2 . It has an average mass of 204.310 Da and a monoisotopic mass of 204.183777 Da .


Chemical Reactions Analysis

Ethambutol undergoes a reaction with phenethyl isocyanate (PEIC) at room temperature for 90 minutes during the process of quantifying ethambutol post permeation studies following microneedle administration .


Physical And Chemical Properties Analysis

Ethambutol is a white crystalline powder, soluble in chloroform, water . It has pKa 9.35 . In tablet form, it has properties like thickness, hardness, weight variation, friability, percent release, and assay .

Scientific Research Applications

1. Efflux-Pump-Derived Multiple Drug Resistance and Pharmacokinetics

Ethambutol is used in tuberculosis treatment, especially in cases with isoniazid resistance. Research has shown that efflux-pump blockage can significantly reduce mutation frequency to ethambutol, indicating its role in developing multiple drug resistance. The pharmacokinetic-pharmacodynamic relationship of ethambutol has been extensively studied, emphasizing its efficacy and resistance suppression (Srivastava et al., 2010).

2. Optic Neuropathy Research

Ethambutol-induced optic neuropathy is a recognized adverse effect, but the specific impact on the retina was not fully understood until studies in monkeys were conducted. These studies revealed that ethambutol can cause functional and morphological damage to retinal ganglion cells, providing insights into the mechanisms of ethambutol-induced visual disturbances (Kinoshita et al., 2012).

3. Stereochemistry Studies

Ethambutol's stereochemistry has been investigated using chiral liquid chromatography and synthesis. This research is vital for understanding the drug's chemical properties and therapeutic potential. The stereoisomers of ethambutol have been separated and characterized, contributing to our understanding of its pharmacological activity (Blessington & Beiraghi, 1990).

4. Discovery of New Antitubercular Drugs

Ethambutol's structure inspired the creation of a combinatorial library of 1,2-ethylenediamines, leading to the identification of new drug candidates for tuberculosis treatment. This approach demonstrates the potential of ethambutol's chemical structure as a basis for developing new antimycobacterial agents (Protopopova et al., 2005).

5. Coenzyme Q10 in Ethambutol-Induced Toxicity

Research has explored the protective role of coenzyme Q10 against ethambutol-induced retinal ganglion cell toxicity. This study highlights the potential therapeutic application of coenzyme Q10 in preventing or mitigating the adverse effects of ethambutolon ocular health (Irma et al., 2022).

6. Synthesis of Ethambutol

The synthesis of ethambutol, a critical intermediate in producing ethambutol hydrochloride, has been studied to enhance the drug's production efficiency. This research is crucial for improving the manufacturing process and availability of ethambutol as a chiral antituberculosis agent (Xi-long, 2004).

7. Complex Formation with Metal Ions

Ethambutol's ability to act as a ligand for various metal ions, including copper(II), has been explored. This property has implications for medicinal and analytical chemistry, as the resulting complexes could have unique applications. The structure and diffusion behavior of these complexes in aqueous solutions have been studied to understand their potential uses (Verissimo et al., 2018).

Safety And Hazards

Ethambutol is harmful if swallowed and may cause damage to organs (Eyes) through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Ethambutol is currently used in combination with other anti-tuberculosis drugs in the treatment of pulmonary tuberculosis . The World Health Organization has recently updated the DS-TB treatment guidelines and endorsed the possibility of treating MDR-TB patients with a full oral regimen . The future of Ethambutol lies in the development of new regimens and revised definitions necessary to manage drug-resistant TB .

properties

IUPAC Name

(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUTYOVWOVBAKS-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCCN[C@H](CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028791
Record name (-)-Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethambutol, (R,R)-

CAS RN

10054-05-4
Record name Ethambutol, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHAMBUTOL, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
TC Ramalho, EFF da Cunha… - Journal of Molecular …, 2004 - Elsevier
The influence of non-bonded interactions on the formation of ethambutol (EMB) complexes with divalent cations was studied by DFT (B3LYP/6-311++G**). An analysis of the natural …
Number of citations: 33 www.sciencedirect.com
B Springer, P Kirschner, G Rost-Meyer… - Journal of clinical …, 1993 - Am Soc Microbiol
Mycobacterium-like organisms, isolates 2081/92 and 4185/92, were recovered from a lymph node of a child with chronic lymphadenitis. The growth characteristics, acid-fastness, and …
Number of citations: 118 journals.asm.org
E Cambaup, W Sougakoff, M Besson… - Journal of Infectious …, 1994 - academic.oup.com
A strain of Mycobacterium tuberculosis resistant to ofloxacin was selected in a patient with a long history of multidrug-resistant tuberculosis eventually treated by ofloxacin combined with …
Number of citations: 135 academic.oup.com
R Long, EVA Nobert, S Chomyc… - American journal of …, 1999 - atsjournals.org
Globally, the proportion of all cases of tuberculosis (TB) caused by drug-resistant strains is increasing. We report the case of a Canadian citizen who acquired a highly drug-resistant …
Number of citations: 58 www.atsjournals.org
B Springer, WK Wu, T Bodmer, G Haase… - Journal of Clinical …, 1996 - Am Soc Microbiol
A distinct group of slowly growing mycobacteria was identified on the basis of growth characteristics, biochemical and lipid profiles, and nucleic acid analyses. The isolates showed …
Number of citations: 168 journals.asm.org
YK Ålander-Damsten, EE Brander… - Journal of feline …, 2003 - journals.sagepub.com
Pyogranulomatous panniculitis due to infection by Mycobacterium smegmatis was diagnosed in two cats in Finland, a country with a rather cold climate. The diagnosis was confirmed by …
Number of citations: 18 journals.sagepub.com
E Roycroft, R O'Toole, MM Fitzgibbon, TR Rogers - 2014 - academia.edu
BACKGROUND: Multi-drug resistant (MDR) tuberculosis threatens the global management of the disease, which is already a leading cause of infectious mortality worldwide (450,000 …
Number of citations: 3 www.academia.edu
JA Lindeboom… - Clinical microbiology …, 2011 - Am Soc Microbiol
Mycobacterium haemophilum is a slowly growing acid-fast bacillus (AFB) belonging to the group of nontuberculous mycobacteria (NTM) frequently found in environmental habitats, …
Number of citations: 154 journals.asm.org
I Christianah, A Rodrigues, O Ijeoma… - J Nanomed …, 2016 - researchgate.net
Extraction, purification and synthesis of acetylated cassava starch was undertaken. The degree of modification for the acetylated (modified) starch was calculated to be 0.03. …
Number of citations: 9 www.researchgate.net
RA Sheldon - 1993 - books.google.com
This reference provides an introduction to the phenomenon of chirality and its importance in conjunction with biological activity and offers an easy-to-read examination of practical, …
Number of citations: 959 books.google.com

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